molecular formula C13H13N3O2 B6434193 2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide CAS No. 1234946-39-4

2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide

Cat. No.: B6434193
CAS No.: 1234946-39-4
M. Wt: 243.26 g/mol
InChI Key: LFTWYEDYZOVHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a methoxy group at the 2-position of the pyridine ring and a (pyridin-3-yl)methyl substituent on the carboxamide nitrogen. The compound’s molecular formula is inferred as C₁₃H₁₄N₃O₂ (molecular weight ≈ 271.3 g/mol), with the pyridine scaffold offering opportunities for hydrogen bonding and π-π interactions in biological systems.

Properties

IUPAC Name

2-methoxy-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-13-11(5-3-7-15-13)12(17)16-9-10-4-2-6-14-8-10/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTWYEDYZOVHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Carboxamide Formation: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with an amine, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base or a catalyst.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide has been investigated for its potential as a pharmacophore in drug design. Its unique functional groups allow it to interact with various biological targets, making it a candidate for developing new therapeutics.

Key Findings:

  • Target Interaction: Studies indicate that the methoxy and carboxamide groups are crucial for binding to specific enzymes and receptors, influencing the compound's biological activity.

Biological Studies

This compound is utilized in biological research to explore its effects on cellular processes. It has shown promise as a therapeutic agent in various disease models.

Case Studies:

  • Cancer Research: Investigations have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Chemical Synthesis

The compound serves as a versatile building block for synthesizing more complex molecules with potential biological activity. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) enhances its utility in synthetic chemistry.

Applications in Synthesis:

  • Building Block for Drug Development: Used in creating novel compounds that target specific diseases.

Industrial Applications

In industrial settings, this compound may find applications in developing new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxamide groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide and related pyridine/heterocyclic carboxamides:

Compound Name & Source Core Structure Substituents/Modifications Molecular Weight Biological Activity/Notes Synthesis Yield (If Available)
Target Compound Pyridine 2-methoxy, N-(pyridin-3-ylmethyl) 271.3 (calc.) Not explicitly reported in evidence N/A
Nav1.8-IN-1 Pyridine 5-(4-Cl-Ph), N-[[2-(CF₃CH₂O)Pyridin-3-yl]methyl] 421.8 NaV1.8 inhibitor (IC₅₀ not specified) Not reported
6-Methoxy Analog (CAS 2034317-81-0) Pyridine 6-methoxy, N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl} 321.33 Structural analog with pyrazine extension N/A
Compound 17 (GSK-3β Inhibitor) Imidazo[1,5-a]pyridine 6-(4-(hydroxymethyl)pyridin-3-yl), N-(THP-4-ylmethyl) 367.18 GSK-3β inhibitor (45% synthesis yield) 45%
LY2033298 Thieno[2,3-b]pyridine 3-amino, 5-chloro, 6-methoxy, N-cyclopropyl ~313.8 (calc.) Dopamine D₄ receptor ligand (≥98% purity) Not reported

Structural and Functional Insights

Substituent Effects on Activity :

  • Nav1.8-IN-1 features a trifluoroethoxy group and chlorophenyl substituent, enhancing lipophilicity and likely improving membrane permeability compared to the target compound’s pyridin-3-ylmethyl group.
  • Compound 17 demonstrates higher synthesis yields (45%) due to the hydroxymethylpyridin-3-yl substituent, which may stabilize intermediates during coupling reactions.

Heterocyclic Extensions: The 6-methoxy analog incorporates a pyrazine ring, increasing molecular weight (321.33 vs. LY2033298 replaces pyridine with thienopyridine, altering electronic properties and receptor selectivity (e.g., dopamine D₄ vs. kinase targets).

Biological Relevance :

  • Carboxamides with pyridin-3-ylmethyl groups (e.g., target compound and Nav1.8-IN-1) are associated with CNS targets due to blood-brain barrier permeability.
  • Imidazopyridine derivatives (e.g., Compound 17) show potent kinase inhibition, suggesting that pyridine carboxamides could be optimized for similar applications .

Biological Activity

2-Methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in therapeutic contexts.

Chemical Structure

The compound can be structurally represented as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

This structure features a pyridine ring, which is known for its role in various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant inhibitory activity against various cancer cell lines. A study reported that certain pyridine derivatives exhibited IC50 values in the nanomolar range against EGFR kinase, indicating strong potential for anticancer applications .

CompoundTargetIC50 (nM)
A1EGFR13
A2EGFR25
B1EGFR15.6

Anti-inflammatory Effects

Compounds with structural similarities to this compound have demonstrated anti-inflammatory effects by inhibiting COX-2 activity. For example, certain pyrimidine derivatives showed IC50 values comparable to celecoxib, a standard anti-inflammatory drug, suggesting that they may serve as effective alternatives in treating inflammatory conditions .

CompoundCOX-2 Inhibition IC50 (μmol)
Compound 50.04 ± 0.09
Compound 60.04 ± 0.02
Celecoxib0.04 ± 0.01

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the methoxy and carboxamide groups contributes to its ability to interact with biological targets effectively.

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • COX Enzyme Inhibition : The anti-inflammatory activity is likely mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Pyridine Derivatives : A study conducted on various pyridine derivatives demonstrated their ability to inhibit cancer cell proliferation significantly . The results indicated that modifications to the pyridine ring could enhance anticancer activity.
  • Bioconversion Studies : Research involving bioconversion using Burkholderia sp. MAK1 indicated that pyridine derivatives could be metabolized effectively, leading to the formation of bioactive hydroxylated products . This highlights the potential for synthesizing more active derivatives through biotransformation processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling 2-methoxypyridine-3-carboxylic acid with (pyridin-3-yl)methanamine. Use coupling agents like DCC or EDC with DMAP catalysis in anhydrous solvents (e.g., DMF, THF). Monitor reaction progress via TLC or HPLC. Optimize yield by varying temperature (60–80°C), solvent polarity, and stoichiometry of reagents .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product. Confirm purity via NMR (>95% by 1H^1H-NMR) and LC-MS .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Structural Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the pyridine rings. IR spectroscopy identifies functional groups (amide C=O stretch ~1650 cm1 ^{-1}, methoxy C-O ~1250 cm1 ^{-1}) .
  • Physicochemical Profiling : Determine solubility in PBS (pH 7.4) via shake-flask method. LogP values can be calculated using reversed-phase HPLC with a C18 column .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). IC50_{50} values should be validated with dose-response curves (0.1–100 µM) .
  • Antimicrobial Activity : Perform MIC assays in bacterial/fungal cultures (e.g., E. coli or C. albicans) with 24–48 hr incubation. Include positive controls (e.g., ampicillin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity or selectivity?

  • Modification Strategies : Introduce substituents at the pyridine 4-position or replace the methoxy group with ethoxy/fluoro groups. Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR or PARP) to predict binding modes. Validate with MD simulations (GROMACS) to assess stability .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Data Reconciliation : Compare assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers or systemic biases .

Q. What strategies are effective for studying the compound’s pharmacokinetics and metabolic stability?

  • In Vitro ADME : Assess microsomal stability (human liver microsomes, 1 mg/mL protein) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 min. Calculate t1/2_{1/2} and intrinsic clearance .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) with H/D exchange to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

  • Omics Approaches : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on treated vs. untreated cells. Pathway enrichment analysis (KEGG, GO) identifies dysregulated targets .
  • Target Engagement : Use cellular thermal shift assay (CETSA) to confirm direct binding to putative targets. Validate with siRNA knockdown or CRISPR-Cas9 gene editing .

Methodological Considerations

  • Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Data Reproducibility : Report detailed synthetic protocols (e.g., equivalents of reagents, inert atmosphere conditions) and biological assay parameters (cell passage numbers, serum concentrations) .
  • Ethical Compliance : Ensure all biological studies follow institutional guidelines for cell line authentication and animal welfare (ARRIVE 2.0 for in vivo work) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.